molecular formula C15H16N2O4 B14939163 N-[4-(butan-2-yl)phenyl]-5-nitrofuran-2-carboxamide

N-[4-(butan-2-yl)phenyl]-5-nitrofuran-2-carboxamide

Cat. No.: B14939163
M. Wt: 288.30 g/mol
InChI Key: QQDVTEKQCBEBEK-UHFFFAOYSA-N
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Description

N-[4-(butan-2-yl)phenyl]-5-nitrofuran-2-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a furan ring substituted with a nitro group and a carboxamide group, along with a phenyl ring substituted with a butan-2-yl group. Its distinct structure makes it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butan-2-yl)phenyl]-5-nitrofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and the phenyl ring with the desired substituents. One common method involves the nitration of furan to introduce the nitro group, followed by the formation of the carboxamide group through a reaction with an appropriate amine. The phenyl ring with the butan-2-yl substituent can be synthesized separately and then coupled with the furan derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(butan-2-yl)phenyl]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The furan ring and phenyl ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the furan or phenyl rings.

Scientific Research Applications

N-[4-(butan-2-yl)phenyl]-5-nitrofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(butan-2-yl)phenyl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group and carboxamide group play crucial roles in its biological activity, potentially interacting with enzymes or receptors in biological systems. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-nitrophenyl)thiocarbamates: These compounds share a similar nitro-substituted phenyl ring but differ in the functional groups attached.

    Indole derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities.

Uniqueness

N-[4-(butan-2-yl)phenyl]-5-nitrofuran-2-carboxamide is unique due to its combination of a furan ring, nitro group, and carboxamide group, which confer distinct chemical and biological properties. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

N-(4-butan-2-ylphenyl)-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C15H16N2O4/c1-3-10(2)11-4-6-12(7-5-11)16-15(18)13-8-9-14(21-13)17(19)20/h4-10H,3H2,1-2H3,(H,16,18)

InChI Key

QQDVTEKQCBEBEK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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